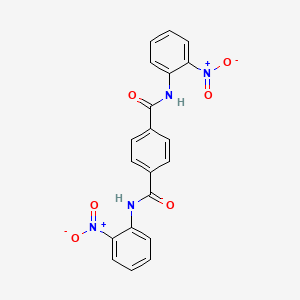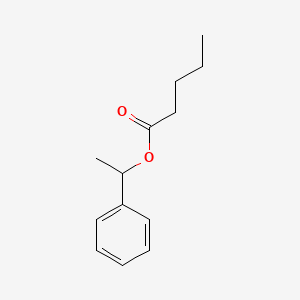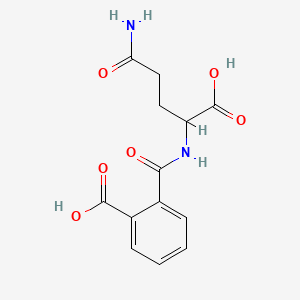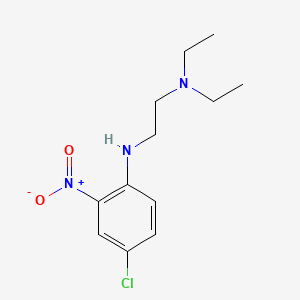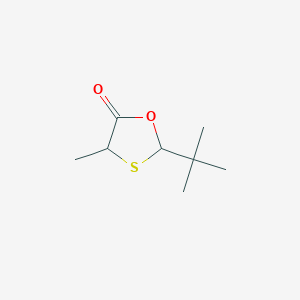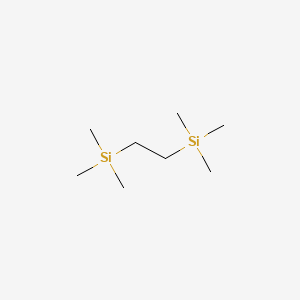
Silane, 1,2-ethanediylbis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1,2-ethanediylbis(trimethyl-: is a chemical compound with the formula C8H22Si2. . This compound is characterized by the presence of two silicon atoms bonded to an ethane backbone, with each silicon atom further bonded to three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, 1,2-ethanediylbis(trimethyl-) can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilyl chloride with ethylene in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods: In industrial settings, the production of Silane, 1,2-ethanediylbis(trimethyl-) often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include distillation and purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Silane, 1,2-ethanediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, 1,2-ethanediylbis(trimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Silane, 1,2-ethanediylbis(trimethyl-) exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form stable bonds with various functional groups, allowing the compound to act as a versatile building block in chemical synthesis. The ethane backbone provides flexibility, enabling the compound to adopt different conformations and interact with a wide range of molecular targets .
Comparison with Similar Compounds
1,2-ethynediylbis(trimethylsilane): Similar in structure but contains an ethynyl group instead of an ethane backbone.
Tetramethylsilane: Contains four methyl groups bonded to a single silicon atom.
Trimethylsilyl chloride: Contains three methyl groups bonded to a silicon atom with a chloride substituent.
Uniqueness: Silane, 1,2-ethanediylbis(trimethyl-) is unique due to its ethane backbone, which provides flexibility and allows for a wide range of chemical reactions. The presence of two silicon atoms bonded to an ethane backbone with three methyl groups each makes it a versatile compound in various applications .
Properties
CAS No. |
6231-76-1 |
|---|---|
Molecular Formula |
C8H22Si2 |
Molecular Weight |
174.43 g/mol |
IUPAC Name |
trimethyl(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H22Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3 |
InChI Key |
DMKCEJPDZDUPDV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)






